molecular formula C11H17BrCl2O2 B14521973 Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate CAS No. 62394-44-9

Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate

Cat. No.: B14521973
CAS No.: 62394-44-9
M. Wt: 332.06 g/mol
InChI Key: NIAWAZWLWRYQQX-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate is an organic compound characterized by its complex structure, which includes bromine, chlorine, and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable alkene precursor.

    Bromination: The alkene undergoes bromination using bromine (Br2) in an inert solvent like dichloromethane to introduce the bromine atom.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atoms.

    Esterification: The final step involves esterification with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-3,3-dimethylhept-5-enoate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    Ethyl 6,7-dichloro-3,3-dimethylhept-5-enoate: Lacks the bromine atom, affecting its reactivity in bromination reactions.

    Methyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate: Contains a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which provide a versatile platform for various chemical transformations. The ethyl ester group also contributes to its solubility and reactivity in organic solvents.

Properties

CAS No.

62394-44-9

Molecular Formula

C11H17BrCl2O2

Molecular Weight

332.06 g/mol

IUPAC Name

ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate

InChI

InChI=1S/C11H17BrCl2O2/c1-4-16-10(15)6-11(2,3)9(12)5-8(14)7-13/h5,9H,4,6-7H2,1-3H3

InChI Key

NIAWAZWLWRYQQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(CCl)Cl)Br

Origin of Product

United States

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